3-(Pyridin-2-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-PYRIDYL)-6-[4-(TRIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a pyridyl group, a trifluoromethoxyphenyl group, and a triazolothiadiazole core
Preparation Methods
The synthesis of 3-(2-PYRIDYL)-6-[4-(TRIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves a multi-step process. One efficient method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement reactions of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . This protocol features readily available starting materials and can be applied to the synthesis of various functionalized triazolothiadiazole derivatives.
Chemical Reactions Analysis
3-(2-PYRIDYL)-6-[4-(TRIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridyl and phenyl groups, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-PYRIDYL)-6-[4-(TRIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(2-PYRIDYL)-6-[4-(TRIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(2-PYRIDYL)-6-[4-(TRIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyridines: These compounds share a similar triazole core but differ in their substituents and overall structure.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds have a tetrazine ring fused to the triazole core, resulting in different chemical properties and applications.
The uniqueness of 3-(2-PYRIDYL)-6-[4-(TRIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C15H8F3N5OS |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
3-pyridin-2-yl-6-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H8F3N5OS/c16-15(17,18)24-10-6-4-9(5-7-10)13-22-23-12(20-21-14(23)25-13)11-3-1-2-8-19-11/h1-8H |
InChI Key |
OJANWUHYKMAXAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.